N-[3-(1H-imidazol-1-yl)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a structurally complex secondary metabolite hypothesized to originate from marine actinomycetes, a prolific source of bioactive compounds . Its core structure comprises a 1-azatricyclo[7.3.1.0^{5,13}]tridecatriene system fused with an imidazole-containing side chain via an ethanediamide linker. The compound’s discovery likely involved LC/MS-based screening of microbial extracts, a method optimized for identifying minor but structurally novel metabolites .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-17-5-4-15-12-16(11-14-3-1-9-25(17)18(14)15)23-20(28)19(27)22-6-2-8-24-10-7-21-13-24/h7,10-13H,1-6,8-9H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVONPKVWLKSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4C=CN=C4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting with the preparation of the imidazole ring and the tricyclic core. The imidazole ring can be synthesized using glyoxal and ammonia, while the tricyclic structure is formed through a series of cyclization reactions . The final step involves coupling the imidazole ring with the tricyclic core under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling the reaction temperature and pressure, and employing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The tricyclic core can be reduced to form a more saturated structure.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include imidazole N-oxide, reduced tricyclic derivatives, and substituted imidazole compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, N-[3-(1H-imidazol-1-yl)propyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in advanced manufacturing processes .
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the tricyclic core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural complexity invites comparison with other bicyclic or tricyclic nitrogen-containing molecules, such as those listed in Pharmacopeial Forum PF 43(1) . Key differences and similarities are outlined below:
Table 1: Structural Comparison
Key Observations:
Heterocyclic Substituents : The imidazole moiety in the target compound may enhance metal-binding or hydrogen-bonding capabilities compared to tetrazole or thiadiazole groups in related molecules .
Linker Flexibility : The ethanediamide linker could improve solubility or modulate pharmacokinetics relative to rigid β-lactam rings .
Pharmacological and Physicochemical Considerations
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structurally related compounds:
- Marine Actinomycete Derivatives: Compounds like salternamide E exhibit antitumor and antimicrobial activities, suggesting the target compound may share similar bioactivity profiles .
- Stability : The 2-oxo group in the tricyclic core may enhance stability compared to β-lactam rings, which are prone to enzymatic hydrolysis .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Similar Compound (PF 43(1)) |
|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | 454.5 g/mol (exact for PF 43(1) compound) |
| LogP | Moderate (due to imidazole and polar linkers) | Low (carboxylic acid enhances hydrophilicity) |
| Bioavailability | Likely limited by high molecular weight | Variable (cephalosporins are often parenteral) |
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Imidazole Ring : This moiety can coordinate with metal ions and participate in hydrogen bonding with biological macromolecules, enhancing binding affinity to proteins and enzymes.
- Tricyclic Core : Provides hydrophobic interactions which can stabilize the binding to target sites.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A2780 (Ovarian) | 0.25 |
| Compound B | MCF7 (Breast) | 0.50 |
| N-[3-(1H-imidazol-1-yl)propyl]-N'-{...} | HeLa (Cervical) | 0.30 |
These findings suggest that the compound may effectively inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The imidazole ring is known for its antimicrobial properties, making this compound a candidate for further exploration in treating infections. Studies have shown varying degrees of activity against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
Case Studies and Research Findings
Case Study 1: In Vitro Antitumor Activity
A study published in MDPI reported that derivatives of similar structure demonstrated potent inhibitory effects on tumor cell lines at nanomolar concentrations. The authors noted that the presence of the imidazole group significantly enhanced the cytotoxicity against A2780 cells compared to standard chemotherapeutics like cisplatin .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that the compound could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-[3-(1H-imidazol-1-yl)propyl]-N'-{2-oxo-1-azatricyclo[...]}-ethanediamide, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves multi-step routes, including coupling reactions between imidazole-containing precursors and tricyclic lactam intermediates. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to link functional groups, as demonstrated in analogous compounds . Key optimization parameters include temperature control (e.g., room temperature for CuAAC), solvent systems (e.g., tert-BuOH/H₂O for regioselectivity), and purification via recrystallization (ethanol or ethyl acetate). Monitoring via TLC (hexane:ethyl acetate 8:2) and structural confirmation via NMR and IR spectroscopy are critical .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for imidazole protons (~7.0–8.5 ppm) and tricyclic lactam carbonyl groups (~165–170 ppm in NMR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]) and rule out impurities .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Screen against kinases or proteases due to the imidazole moiety’s potential metal-binding properties .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
- Antimicrobial Activity : Follow protocols from analogous compounds, testing against Gram-positive/negative bacteria with agar diffusion methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution using LC-MS/MS .
- Metabolite Identification : Use hepatic microsomal assays to detect active/inactive metabolites that may explain efficacy gaps .
- Dose-Response Optimization : Apply factorial experimental design (e.g., Box-Behnken) to refine dosing regimens and minimize toxicity .
Q. What computational approaches are effective for predicting this compound’s reactivity and target interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, as demonstrated in reaction design studies .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., imidazole interactions with histidine residues in enzymes) .
- Machine Learning : Train models on PubChem or ChEMBL data to predict bioactivity and ADMET properties .
Q. How can experimental design principles improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like catalyst loading, solvent ratio, and reaction time .
- Process Intensification : Explore flow chemistry to enhance heat/mass transfer in critical steps (e.g., cyclization reactions) .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
Q. What strategies are recommended for elucidating the compound’s mechanism of action when structural analogs show divergent behavior?
- Methodological Answer :
- Comparative Binding Studies : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to compare affinity with analogs .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding modes .
- Knockout Models : Use CRISPR-Cas9 to silence putative targets in cell lines and observe phenotypic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
